molecular formula C9H9NO3S2 B1426629 4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole CAS No. 1334368-43-2

4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole

Cat. No. B1426629
M. Wt: 243.3 g/mol
InChI Key: DKOITUVZAICYEF-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole is a chemical compound with the molecular formula C9H9NO3S2 and a molecular weight of 243.3 g/mol. It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in benzothiazole derivatives is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of 4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole is not explicitly provided in the search results.

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application : 4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole has been used in the synthesis of new 2-(4-(methylsulfonyl)phenyl)benzimidazoles . These compounds were designed and synthesized to act as selective cyclooxygenase-2 (COX-2) inhibitors .
  • Methods of Application : The compounds were synthesized using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . They were then evaluated in vitro as COX-1/COX-2 inhibitors . In addition, the synthesized compounds were also evaluated in vivo for their anti-inflammatory activity and ulcerogenic liability .
  • Results or Outcomes : Several compounds, such as 11b, 11k, 12b, and 12d, showed selective inhibition to the COX-2 isozyme . Compound 11b showed the most potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 . The tested compounds also showed good anti-inflammatory activity . Regarding the ulcerogenic liability, compound 11b was the safest one with an Ulcer Index (UI) of 0.83 .

Thiazole Derivatives

  • Summary of the Application : Thiazole derivatives, including 4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole, have been found to exhibit diverse biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
  • Results or Outcomes : The results have shown that thiazole derivatives can be effective in treating a variety of conditions. For example, they have been found to have antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotic, antiallergic, analgesic, antithrombotic, and antitumor activities .

Synthesis of Benzimidazole Derivatives

  • Summary of the Application : 4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole has been used in the synthesis of new benzimidazole derivatives . These compounds were designed to act as selective cyclooxygenase-2 (COX-2) inhibitors .
  • Methods of Application : The compounds were synthesized using 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . They were then evaluated in vitro as COX-1/COX-2 inhibitors . In addition, the synthesized compounds were also evaluated in vivo for their anti-inflammatory activity and ulcerogenic liability .
  • Results or Outcomes : Several compounds showed selective inhibition to the COX-2 isozyme . For example, compound 11b showed the most potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 . The tested compounds also showed good anti-inflammatory activity . Regarding the ulcerogenic liability, compound 11b was the safest one with an Ulcer Index (UI) of 0.83 .

properties

IUPAC Name

4-methoxy-2-methylsulfonyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S2/c1-13-6-4-3-5-7-8(6)10-9(14-7)15(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOITUVZAICYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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